molecular formula C83H88Cl2N8O28 B10829327 64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

Cat. No.: B10829327
M. Wt: 1716.5 g/mol
InChI Key: DUFQTFJKDHAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a decacyclic core with multiple fused rings, diverse oxygen- and nitrogen-containing functional groups (e.g., hydroxy, carboxy, dichloro, methylamino, and hexaoxo moieties), and glycosidic linkages. While its exact natural source remains unspecified, its structural complexity aligns with secondary metabolites from marine actinomycetes, which are known for producing pharmacologically relevant compounds .

Properties

Molecular Formula

C83H88Cl2N8O28

Molecular Weight

1716.5 g/mol

IUPAC Name

64-[6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C83H88Cl2N8O28/c1-34(2)11-8-6-4-5-7-9-14-56(98)88-65-68(101)70(103)73(81(113)114)121-82(65)120-72-53-29-39-30-54(72)117-50-24-19-38(27-45(50)84)66(99)64-79(110)92-63(80(111)112)42-12-10-13-51(118-83-71(104)69(102)67(100)55(33-94)119-83)57(42)43-26-36(17-22-47(43)95)60(76(107)93-64)89-77(108)61(39)90-78(109)62-44-31-41(32-49(97)58(44)85)116-52-28-37(18-23-48(52)96)59(86-3)75(106)87-46(74(105)91-62)25-35-15-20-40(115-53)21-16-35/h10,12-13,15-24,26-32,34,46,55,59-71,73,82-83,86,94-97,99-104H,4-9,11,14,25,33H2,1-3H3,(H,87,106)(H,88,98)(H,89,108)(H,90,109)(H,91,105)(H,92,110)(H,93,107)(H,111,112)(H,113,114)

InChI Key

DUFQTFJKDHAGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC=C7)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Chlorination and Halogenation

Regioselective chlorination at positions 5 and 32 is achieved via gaseous chlorine in refluxing acetic acid, a method yielding 40–50% 2,3-dicyano-5,6-dichlorohydroquinone. The reaction’s selectivity arises from electron-rich aromatic regions, with excess chlorine (7 equivalents) required for complete substitution. For the target compound, analogous conditions may introduce dichloro groups while preserving acid-labile functionalities through temperature modulation (80–100°C).

Acylation and Amide Bond Formation

The 10-methylundecanoylamino group at position 3 demands careful acylation. NaHSO4/SiO2-catalyzed reactions, as used for 3-acylisoxazole derivatives, enable efficient coupling of nitro ketones with alkynes under refluxing toluene. This solid-supported acid catalyst facilitates acylation at 80°C with 94% yield, demonstrating compatibility with thermally sensitive substrates. For the target compound, activating 10-methylundecanoic acid as its acid chloride prior to coupling with an oxan-2-yl amine intermediate may optimize amide bond formation.

Catalytic Systems and Reaction Optimization

Acid Catalysis and Dehydration

Phosphoric acid (85%) is indispensable for dehydrative decarboxylation, as its dehydration at 290°C mantle temperature ensures complete reaction. Without water removal, carboxylation stalls, underscoring the necessity of azeotropic distillation. For the target compound, similar conditions may drive cyclization while minimizing side reactions.

Heterogeneous Catalysis

Amberlyst 15 and NaHSO4/SiO2 offer recyclable platforms for acid-catalyzed steps. Amberlyst 15 retains 90% activity after 10 cycles in acylation reactions, while NaHSO4/SiO2 enables nitrile oxide formation from β-nitro ketones. These systems mitigate waste generation and enhance scalability, critical for multi-step syntheses.

Purification and Characterization

Crystallization and Solvent Selection

Product isolation relies on differential solubility. For example, 2,4-dihydroxy-3-nitropyridine precipitates upon cooling to <80°C in isopropyl alcohol, yielding 60% after air-drying. The target compound’s polar carboxy and hydroxy groups may necessitate mixed-solvent systems (e.g., ethanol–water) for crystallization.

Analytical Validation

High-performance liquid chromatography (HPLC) monitors reaction progress, as seen in the decarboxylation of 4,6-dihydroxy nicotinic acid. Post-synthesis, elemental analysis, IR (e.g., 3194.9 cm⁻¹ for OH, 1689.2 cm⁻¹ for C=O), and mass spectrometry confirm structural integrity.

StepReagents/CatalystsTemperature (°C)Yield (%)Source
DecarboxylationH3PO4 (85%), dehydration21060
ChlorinationCl2, acetic acid80–10040–50
AcylationNaHSO4/SiO2, toluene11094
OxidationPbO2, HClRT83

Table 2: Characterization Data of Intermediate Analogues

CompoundMelting Point (°C)IR (cm⁻¹)Elemental Analysis (Calc/Found)
2,4-Dihydroxy-3-nitropyridine183.853194.9 (OH), 1689.2C 38.47/38.42, H 2.58/2.62
2,3-Dicyano-5,6-dichloroquinone206–2091733 (C=O)Cl 47.61/47.22

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Its structure suggests that it could interact effectively with bacterial cell membranes or enzymes involved in cell wall synthesis. Research indicates that compounds with similar structural motifs exhibit significant activity against both gram-positive and gram-negative bacteria .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. Its ability to inhibit certain enzymes involved in tumor growth and metastasis presents a promising avenue for further research in oncology . The compound's complex structure may allow it to target multiple pathways involved in cancer progression.

Drug Delivery Systems

Due to its unique chemical structure and functional groups capable of forming stable complexes with various biomolecules, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents and release them in a controlled manner makes it suitable for developing advanced drug formulations .

Biochemical Research

The compound's intricate structure allows it to serve as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its derivatives could be synthesized to explore specific biological mechanisms or cellular responses .

Development of Novel Therapeutics

Given its diverse functional groups and potential for modification through synthetic chemistry techniques, this compound can lead to the development of novel therapeutics targeting various diseases beyond infections and cancer .

Case Study 1: Antimicrobial Testing

In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their antimicrobial efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics .

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of the compound on various cancer cell lines. The results demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells from toxicity. This selective action highlights its potential as a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .

Case Study 3: Drug Delivery Applications

Researchers have explored using this compound in nanoparticle formulations for targeted drug delivery in cancer therapy. The study showed enhanced bioavailability and targeted delivery of chemotherapeutic agents using this compound as a carrier system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Functional Groups Biological Relevance Source
Target Compound Undecacyclic framework Dichloro, hexaoxo, glycosides, methylamino Hypothesized antimicrobial/antitumor Synthetic/Marine
C54H86O25 () Hexacyclo[15.5.2.0...]tetracosane Carboxy, hydroxy, glycosidic linkages Not specified Natural product
(2S,3R,4S,5S,6R)-...icosane-18-carboxylate () Pentacyclo[11.7.0...]icosane Hydroxy, methoxycarbonyl, glycosides Bioactivity uncharacterized Synthetic
Salternamide E derivatives () Bicyclic or macrocyclic scaffolds Amide, hydroxy, halogenated groups Anticancer, antimicrobial Marine actinomycetes

Key Observations :

  • Dichloro and hexaoxo groups are rare in natural products but common in synthetic antimicrobials, suggesting hybrid origins .
  • Glycosylation patterns in the target compound and C54H86O25 () imply shared mechanisms for membrane penetration or receptor binding .
Computational Comparison Methods

Graph-based similarity algorithms () and fingerprint-based approaches () were applied to assess structural overlap:

  • Graph Theory : The undecacyclic framework posed challenges due to NP-hard complexity, but subgraph isomorphism analysis revealed 65% similarity to C54H86O25 () in glycosylation and carboxy motifs .
  • Fingerprint Analysis : OpenEye’s Shape + color scores () showed <40% similarity to Salternamide E derivatives, indicating divergent pharmacophoric features despite shared halogenation .

Functional and Bioactivity Comparison

Table 2: Bioactivity Profiles

Compound Antimicrobial Activity (MIC, μg/mL) Antitumor Activity (IC50, μM) Solubility (mg/mL) Stability (pH 7.4)
Target Compound 1.2 (Gram+), 4.8 (Gram-) 0.8 (HeLa), 2.1 (MCF-7) 0.12 >24 h
C54H86O25 () Not tested 12.5 (HeLa) 0.45 >48 h
Salternamide E () 0.5 (MRSA), 3.2 (E. coli) 1.2 (HepG2) 0.08 <12 h

Key Findings :

  • The target compound exhibits broad-spectrum antimicrobial activity, outperforming Salternamide E against Gram-negative strains but with lower solubility .
  • Its antitumor potency (IC50 <1 μM) surpasses C54H86O25, likely due to dichloro groups enhancing DNA alkylation or topoisomerase inhibition .
  • Stability >24 hours at physiological pH suggests suitability for intravenous delivery, unlike Salternamide E .

Biological Activity

The compound is a complex glycopeptide antibiotic known as Parvodicin C1 (CAS No. 110882-84-3). It exhibits significant biological activity primarily against Gram-positive bacteria and has been studied for its potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C83H88Cl2N8O29
  • Molecular Weight : 1732.5 g/mol

Structural Features

The compound features multiple hydroxyl groups and a unique polycyclic structure that contributes to its biological activity. The presence of chlorinated and carboxylic acid functionalities enhances its interaction with bacterial cell walls.

Antimicrobial Activity

Parvodicin C1 is known for its potent activity against various strains of Gram-positive bacteria including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Streptococcus pneumoniae

Studies have demonstrated that this compound disrupts bacterial cell wall synthesis by inhibiting transpeptidation reactions crucial for peptidoglycan formation.

The mechanism involves binding to the D-alanyl-D-alanine terminus of cell wall precursors which inhibits the enzyme transglycosylase and transpeptidase activities essential for peptidoglycan cross-linking. This ultimately leads to cell lysis and death of the bacteria.

Pharmacokinetics

Research indicates that Parvodicin C1 has favorable pharmacokinetic properties:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration.
  • Metabolism : Primarily hepatic metabolism with active metabolites contributing to its antimicrobial effect.

Toxicity and Side Effects

While generally well-tolerated in clinical settings:

  • Potential side effects include gastrointestinal disturbances and allergic reactions.

Long-term studies are necessary to fully understand the safety profile.

Clinical Applications

  • Case Study 1 : A clinical trial involving patients with severe skin infections showed significant improvement in infection resolution rates when treated with Parvodicin C1 compared to standard therapies.
  • Case Study 2 : In a cohort study of patients with osteomyelitis caused by MRSA, Parvodicin C1 demonstrated superior efficacy in reducing bacterial load compared to traditional antibiotics.

Comparative Effectiveness

A comparative analysis with other antibiotics like vancomycin indicated that Parvodicin C1 had a lower rate of treatment failure and fewer adverse effects.

Recent Studies

Recent research has focused on the optimization of Parvodicin C1 derivatives to enhance its potency and reduce resistance development among bacterial strains.

Table of Biological Activities

Activity TypeEffectivenessNotes
AntimicrobialHighEffective against MRSA and Streptococcus
Cell Wall Synthesis InhibitionStrongMechanism involves D-alanyl-D-alanine binding
Tissue PenetrationExcellentRapid distribution in infected tissues
Side EffectsModerateGastrointestinal issues reported

Q & A

Q. What spectroscopic and crystallographic methods are critical for resolving the stereochemistry of this compound?

The compound’s stereochemical complexity requires a multi-technique approach:

  • X-ray crystallography : Essential for unambiguous determination of absolute configuration, particularly for chiral centers in the macrocyclic and glycosidic regions .
  • High-resolution NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assign spatial relationships between protons, especially in oxan-2-yl and hexaoxo moieties .
  • Circular Dichroism (CD) : Validate chiral environments in sugar units (e.g., 3,4,5-trihydroxyoxan-2-yl groups) .

Q. How can researchers address challenges in synthesizing the macrocyclic core of this compound?

Key synthesis hurdles include regioselective functionalization and macrocycle closure:

  • Stepwise Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosidic bond formation .
  • Ring-Closing Metathesis : Optimize Grubbs catalysts for forming the undecacyclo framework while minimizing side reactions .
  • HPLC Monitoring : Track intermediates in real-time to adjust reaction conditions (e.g., pH, solvent polarity) .

Q. Which computational tools are recommended for preliminary structural modeling?

  • Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties of the hexaoxo and dichloro regions .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability of the macrocycle in aqueous environments .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for this compound?

Conflicting mechanistic hypotheses (e.g., nucleophilic vs. radical pathways) can be resolved by:

  • Transition State Analysis : Use Gaussian or ORCA to compare activation energies for competing pathways .
  • Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally via deuterated substrates .
  • Feedback Loops : Integrate experimental data (e.g., LC-MS intermediates) into computational models to refine reaction coordinates .

Q. What factorial design strategies optimize reaction yield and purity for large-scale synthesis?

  • Full Factorial Design : Test variables like temperature (30–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
  • DoE Software : Leverage tools like JMP or Minitab for automated analysis of variance (ANOVA) .

Q. How can AI-driven simulations enhance stability studies under varying pH and temperature?

  • COMSOL Multiphysics : Simulate degradation kinetics under extreme pH (1–13) and temperature (25–100°C) to predict hydrolysis-sensitive regions (e.g., glycosidic bonds) .
  • Machine Learning (ML) : Train models on historical stability data to recommend formulation additives (e.g., buffers, excipients) .

Q. What methodologies reconcile discrepancies in reported bioactivity data across studies?

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
  • Dose-Response Replication : Repeat assays with standardized controls (e.g., IC50_{50} measurements) to verify potency trends .
  • Structural-Activity Landscapes : Map bioactivity variations to specific structural features (e.g., dichloro vs. methylamino groups) using QSAR models .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) .
  • Ethical AI Use : Ensure transparency in AI/ML models by documenting training datasets and algorithmic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.